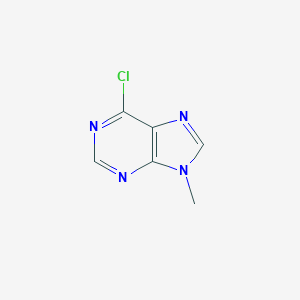

6-Chloro-9-methylpurine

Descripción

Overview of Purine (B94841) Heterocycles in Biological Systems

Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Current time information in Bangalore, IN. This core structure is the basis for adenine (B156593) and guanine, the two purine nucleobases that are fundamental building blocks of DNA and RNA, carrying the genetic code in all living organisms. chemsrc.commedchemexpress.com Beyond their role in nucleic acids, purines are integral to various biomolecules essential for life. chemsrc.com Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currency of the cell, driving countless metabolic reactions. smolecule.com Furthermore, purine derivatives like cyclic adenosine monophosphate (cAMP) act as crucial second messengers in signal transduction pathways, and they are components of vital coenzymes such as NADH and coenzyme A. Current time information in Bangalore, IN.smolecule.com The metabolic pathways that synthesize and break down purines are tightly regulated, and their disruption can lead to various diseases. smolecule.com

Historical Context of Halogenated Purine Research

The investigation of modified purine structures, particularly those incorporating halogens, has a rich history intertwined with the dawn of modern chemotherapy. In the mid-20th century, scientists like George Hitchings and Gertrude Elion pioneered the study of purine analogs as potential antimetabolites. echemi.com Their groundbreaking work, which earned them the Nobel Prize in 1988, was based on the premise that these synthetic analogs could interfere with nucleic acid metabolism in rapidly proliferating cells, such as cancer cells and microbes. echemi.com

The introduction of a halogen atom, such as chlorine, into the purine ring system was found to significantly alter the molecule's electronic properties and reactivity. This modification often leads to compounds that can act as inhibitors of key enzymes or be incorporated into DNA and RNA, thereby disrupting their function. uni.lu This line of research led to the development of numerous clinically important drugs, including the anticancer agent 6-mercaptopurine (B1684380) and the antiviral drug acyclovir. echemi.com The success of these early halogenated purines spurred further research into the synthesis and biological evaluation of a wide array of halogenated and otherwise modified purine derivatives, a field that remains active today. uni.lulookchem.com

Significance of Alkylation at the N9 Position of Purines

The alkylation of the purine ring, specifically at the N9 position, is a critical modification in the design of purine-based therapeutic agents. acs.org In biological systems, the N9 position of the purine base is where the ribose or deoxyribose sugar attaches to form nucleosides. Therefore, introducing an alkyl group at this position can mimic the natural nucleoside structure, allowing the molecule to interact with enzymes and receptors that recognize purine nucleosides. ub.edu

However, unlike the glycosidic bond in natural nucleosides, an N9-alkyl group is generally more stable and not as easily cleaved. scbt.com This stability can be advantageous in drug design, leading to compounds with improved pharmacokinetic profiles. The nature and size of the alkyl group at the N9 position can significantly influence the biological activity of the purine derivative. acs.orgscbt.com For instance, the presence of a methyl group, as in 6-Chloro-9-methylpurine, can alter the compound's solubility, reactivity, and ability to bind to target proteins compared to its unalkylated counterpart or derivatives with larger alkyl groups. chemsynthesis.com The regioselective synthesis of N9-alkylated purines is a key challenge in medicinal chemistry, as alkylation can also occur at other nitrogen atoms in the purine ring, leading to different isomers with distinct biological activities. acs.orgolchemim.cz

Chemical and Physical Properties of this compound

This compound is a synthetic purine derivative characterized by a chlorine atom at the 6-position and a methyl group at the 9-position of the purine core. This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅ClN₄ | chemsrc.comnih.gov |

| Molecular Weight | 168.58 g/mol | chemsrc.comnih.gov |

| CAS Number | 2346-74-9 | nih.govspectrabase.com |

| Melting Point | 129-134 °C | chemsrc.com |

| Boiling Point | 321.7±45.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.6±0.1 g/cm³ | chemsrc.com |

| Appearance | Crystalline solid | |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the direct alkylation of 6-chloropurine (B14466) with a methylating agent, such as methyl iodide. chemsrc.comolchemim.cz This reaction is typically carried out in the presence of a base in a polar aprotic solvent. While N9-alkylation is generally favored, the reaction can sometimes yield a mixture of N9 and N7 isomers. olchemim.cz Microwave-assisted synthesis has been shown to improve yields and regioselectivity for N9-alkylation. olchemim.cz

The reactivity of this compound is dominated by the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amino, alkoxy, and thio groups, providing a versatile platform for creating a diverse library of purine derivatives.

Applications in Medicinal Chemistry and Research

This compound is a key building block in the development of potential therapeutic agents. Its derivatives have been investigated for a range of biological activities.

Anticancer Research : Modified purines are known to inhibit cell proliferation, and derivatives of this compound have been explored as potential anticancer agents. medchemexpress.com For example, related 9-alkylpurines have demonstrated activity against certain cancer cell lines. scbt.com

Antiviral Research : The structural similarity of N9-substituted purines to natural nucleosides makes them candidates for antiviral drug discovery. chemsynthesis.com They can interfere with viral replication by inhibiting key viral enzymes.

Enzyme Inhibition : The purine scaffold is present in many enzyme inhibitors. Derivatives of this compound have been synthesized and tested for their ability to inhibit enzymes such as ribonucleotide reductase.

Research Chemical : Due to its reactivity, this compound is widely used as a starting material in synthetic organic and medicinal chemistry to create novel compounds for biological screening. uni.lu

Table 2: Comparison of this compound with Related Compounds

| Compound | Structural Difference from this compound | Key Applications/Properties | Reference |

|---|---|---|---|

| 6-Chloropurine | Lacks the N9-methyl group. | Precursor for many purine derivatives, including the immunosuppressant azathioprine. | chemsrc.com |

| 6-Chloro-9-ethylpurine | Has an ethyl group instead of a methyl group at the N9 position. | Investigated for antitumor activity, with some studies suggesting higher efficacy than the methyl variant. | |

| 2-Amino-6-chloro-9-methylpurine | Contains an additional amino group at the C2 position. | Used in the synthesis of various biologically active compounds. |

| 6-Chloro-9-(trimethylsilyl)-9H-purine | Has a trimethylsilyl (B98337) group at the N9 position. | The TMS group acts as a protecting group and enhances solubility in nonpolar solvents for subsequent reactions. | chemsynthesis.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZNSCCMEMUEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178012 | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-74-9 | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 6 Chloro 9 Methylpurine and Its Derivatives

Regioselective N-Alkylation Approaches

Alkylation of the purine (B94841) ring system is complicated by the presence of multiple nucleophilic nitrogen atoms, primarily N7 and N9. ub.edu This can lead to the formation of isomeric mixtures, making the development of regioselective methods crucial. ub.eduacs.org

The most direct route to 6-Chloro-9-methylpurine is the N-alkylation of 6-Chloropurine (B14466). nih.gov This reaction is typically a nucleophilic substitution where the purine anion, formed by a base, attacks an alkylating agent like methyl iodide or methyl bromide. ub.edu The reaction is often performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). ub.edu However, low solubility of purine derivatives in many organic solvents can complicate both the reaction and the subsequent purification of the products. ub.edu

Achieving high regioselectivity for the N9-isomer is a primary objective. The choice of base, solvent, and energy source significantly influences the outcome. Traditional methods using bases like potassium hydroxide (B78521) (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile can result in low yields and mixtures of N7 and N9 isomers. ub.edu Research has shown that using tetrabutylammonium (B224687) hydroxide ((Bu)₄NOH) as a base can lead to better results. ub.edu Furthermore, the application of microwave irradiation has been found to dramatically improve reaction times and yields, favoring the N9-alkylated product regioselectively. ub.edu For instance, treating 6-chloropurine with methyl iodide and (Bu)₄NOH under microwave irradiation can yield the N9-methylpurine exclusively. ub.edu

| Entry | Base | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 1 | DBU | Acetonitrile | 48 h, RT | N7-methyl and N9-methyl | 8 and 12 | ub.edu |

| 2 | KOH | Acetonitrile | 48 h, RT | N7-methyl and N9-methyl | <10 (total) | ub.edu |

| 3 | (Bu)₄NOH | Acetonitrile | 30 min, 50°C, MW | N9-methyl | 95 | ub.edu |

Table 1: Comparison of reaction conditions for the methylation of 6-chloropurine. RT = Room Temperature, MW = Microwave Irradiation.

While N9-alkylation is often desired and typically yields the thermodynamically more stable product, the N7-alkylated isomer is also of significant interest due to the biological activities of some N7-substituted purines. nih.govacs.org Direct alkylation of 6-chloropurine with alkyl halides under basic conditions usually produces a mixture where the N9 regioisomer predominates. nih.govnih.gov

The ratio of N7 to N9 isomers can be influenced by the solvent. For the methylation of 6-bromopurine, for example, solvents like acetone, acetonitrile, and DMF tend to produce more of the N9-isomer, while less polar solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) can improve the selectivity for the N7-isomer. nih.gov Specific strategies have been developed to favor N7-alkylation, such as using Grignard reagents or multi-step sequences involving protection and deprotection, which stand in contrast to the more direct N9-alkylation methods. nih.govacs.org Isomerization from the N7 to the more stable N9 position can occur, for example, under heating in the presence of a Lewis acid. nih.gov

Optimization of Reaction Conditions for Regioselectivity.

Functionalization at Purine Ring Positions

This compound is a versatile intermediate, primarily due to the reactivity of the chlorine atom at the C6 position and the potential for modification at other sites on the purine ring.

While the C6 position is the most reactive site for nucleophilic substitution, the C2 position can also be functionalized. One strategy involves introducing an activating group, such as a nitro group. For example, this compound can be nitrated at the C2 position using tetrabutylammonium nitrate (B79036) and trifluoroacetic anhydride. google.com This 2-nitro group then facilitates further substitutions. Another powerful method is the direct lithiation at the C2 position. This has been achieved on a related substrate, 6-chloro-9-(protected-ribofuranosyl)-8-(triisopropylsilyl)purine, using a strong, sterically hindered base like lithium tetramethylpiperidide (LTMP). acs.org The electron-withdrawing effect of the C6-chlorine atom is essential for this C2-lithiation, which allows for the introduction of various carbon-based electrophiles. acs.org

The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the purine ring system. A wide variety of nucleophiles can be used to displace the chloride, leading to a large family of 6-substituted purine derivatives. Common nucleophiles include primary and secondary amines, which yield 6-aminopurines. Other nucleophiles such as alkoxides and thiolates can be used to introduce oxygen and sulfur functionalities, respectively. The reaction with amines is typically carried out by heating the purine with the desired amine, often in a solvent like ethanol (B145695) and in the presence of a base such as triethylamine.

| Starting Material | Nucleophile | Product | Reference |

| 6-Chloro-9-(trimethylsilyl)-9H-purine | Diethylamine | 6-(Diethylamino)-9-(trimethylsilyl)-9H-purine | |

| 6-Chloro-9-phenylpurine | Malononitrile | 9-Phenylpurine-6-malononitrile | wur.nl |

| 6-Chloro-2-iodopurine | Azepane | 6-(Azepan-1-yl)-2-iodopurine | researchgate.net |

Table 2: Examples of nucleophilic substitution at the C6 position of 6-chloropurine derivatives.

Substitution at the C8 Position

The C8 position of the purine ring is a prime site for modification to modulate biological activity. A variety of synthetic methods have been developed to introduce diverse functional groups at this position.

One approach involves the direct C-H arylation of 6-chloropurine derivatives. For instance, 6,8-diaryl- and 2,6,8-triaryl-9-isopropylpurines have been synthesized through a sequence involving one or two cross-coupling reactions of 6-chloro- or 2,6-dichloro-9-isopropylpurine with arylboronic acids, followed by a palladium-catalyzed C-H arylation at the C8 position with aryl halides. acs.org This methodology provides a practical route to complex, multi-substituted purine derivatives.

Another strategy for C8-functionalization is the introduction of a halogen, such as iodine or bromine, which can then serve as a handle for further transformations. google.com For example, 6-chloro-9-(tetrahydropyran-2-yl)purine can be lithiated and subsequently halogenated to introduce a leaving group at C8. researchgate.net This halogenated intermediate can then undergo various coupling reactions, including Sonogashira coupling with alkynes, to introduce carbon-carbon bonds at the C8 position. researchgate.netrsc.org

Furthermore, direct condensation reactions can be employed to construct the purine ring with a pre-functionalized C8 position. The treatment of 6-halo-4,5-diaminopyrimidine with substituted aromatic acids using a pyridine (B92270) reagent can yield 6-chloro-8-substituted-9[H]-purines in good yields. tsijournals.com A one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes using cellulose (B213188) sulfuric acid as a catalyst also provides an efficient route to 6-chloro-8-substituted-9H-purine derivatives. researchgate.net

An iron-catalyzed cross-coupling reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with methylmagnesium chloride has been shown to regioselectively yield the 6-chloro-8-methylpurine derivative as the major product. researchgate.net This monochloro intermediate can then be subjected to further cross-coupling reactions or nucleophilic substitutions to generate a variety of 6,8-disubstituted purines. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic methodologies has significantly expanded the accessible chemical space of this compound derivatives, enabling the synthesis of complex molecules with tailored properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to introduce a broad range of substituents onto the purine core. google.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 6-chloropurine derivatives. researchgate.netlibretexts.org For instance, the reaction of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkynes can be controlled to achieve regioselective alkynylation at either the C2 or C8 position, depending on the palladium catalyst and ligands used. rsc.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that facilitates the formation of C-N bonds. tcichemicals.comlibretexts.org This reaction allows for the introduction of various amine nucleophiles at the C6 position of 6-chloropurine, displacing the chlorine atom. theses.cz

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds and has been extensively used to prepare arylated purine derivatives. harvard.edulibretexts.org This reaction involves the coupling of an organoboron compound (typically a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base. harvard.edu

For example, 6-arylpurine ribonucleosides have been synthesized via the palladium-catalyzed cross-coupling of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with various arylboronic acids. nih.govcapes.gov.br The reaction conditions can be tailored to accommodate both electron-rich and electron-poor arylboronic acids. researchgate.net Microwave-assisted Suzuki-Miyaura reactions of 6-chloropurines with sodium tetraarylborates in water have also been developed as an efficient method for the synthesis of 6-arylpurines. researchgate.net

The regioselectivity of Suzuki coupling can be controlled in di- or tri-substituted purines. For example, the palladium-catalyzed reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with one equivalent of phenylboronic acid proceeds regioselectively to give the 8-chloro-6-phenylpurine derivative. researchgate.netresearcher.life

Copper-catalyzed reactions offer a complementary approach to palladium-mediated couplings for the synthesis of arylated purines. The Ullmann condensation, a classical copper-mediated reaction, can be used for N-arylation. mdpi.com More modern copper-catalyzed N-arylation procedures have been developed for a variety of nitrogen-containing heterocycles, including purines, using aryl halides. mdpi.com For instance, 6-chloropurine can undergo copper-catalyzed N-arylation at the 9-position with boronic acids. acs.org

Copper-catalyzed direct C-H arylation has also emerged as a powerful tool for the functionalization of purines. rsc.org This method allows for the direct formation of a C-C bond between a C-H bond of the purine ring and an arylating agent, avoiding the need for pre-functionalization of the purine core with a halide or other leaving group. For example, palladium-catalyzed C-H arylation at the C8 position has been used in combination with other cross-coupling reactions to synthesize polysubstituted purines. acs.orgresearchgate.net

The synthesis of complex purine derivatives often requires the use of protecting groups to mask reactive functional groups and ensure regioselectivity in subsequent reactions. The trimethylsilyl (B98337) (TMS) group is a common protecting group for the N9 position of the purine ring. 6-Chloro-9-(trimethylsilyl)-9H-purine is a key intermediate that can be prepared by reacting 6-chloropurine with trimethylsilyl chloride or hexamethyldisilazane (B44280) (HMDS). The TMS group enhances solubility in nonpolar solvents and can be easily removed under mild conditions.

Another common protecting group is the tetrahydropyranyl (THP) group, which is often used to protect the N9 position during reactions at other sites on the purine ring. researchgate.net For example, 6,8-dichloro-9-(tetrahydropyran-2-yl)purine serves as a versatile intermediate for regioselective cross-coupling reactions. researchgate.netresearcher.life The THP group can be removed under acidic conditions to yield the free N9-H purine. researchgate.net

The use of Boc (tert-butyloxycarbonyl) protecting groups is also reported. For instance, 6-chloro-9-Boc-purine can be used as a starting material for further functionalization. google.com

| Starting Material | Reagent(s) | Product | Protecting Group | Reference |

| 6-Chloropurine | Trimethylsilyl chloride, Triethylamine | 6-Chloro-9-(trimethylsilyl)-9H-purine | Trimethylsilyl (TMS) | |

| 6-Chloropurine | Hexamethyldisilazane (HMDS) | 6-Chloro-9-(trimethylsilyl)-9H-purine | Trimethylsilyl (TMS) | |

| 6,8-Dichloropurine | Dihydropyran | 6,8-Dichloro-9-(tetrahydropyran-2-yl)purine | Tetrahydropyranyl (THP) | researchgate.net |

| 6-Chloropurine | Di-tert-butyl dicarbonate | 6-Chloro-9-Boc-purine | tert-Butyloxycarbonyl (Boc) | google.com |

This compound and its derivatives are crucial starting materials for the synthesis of a wide range of acyclonucleoside and nucleoside analogues with potential therapeutic applications. smolecule.com

Acyclic nucleosides, which lack a cyclic sugar moiety, can be synthesized by alkylating the N9 position of the purine base with a suitable acyclic side chain. For example, 6-chloropurine can be reacted with 2-bromomethyl-1,3-dioxolane (B1266232) in the presence of a Lewis acid to afford acyclic nucleoside analogues. mdpi.com Another approach involves the reaction of 6-chloro,9-(2-acetoxyethoxymethyl)purine with various active methylene (B1212753) compounds to introduce different side chains. nih.gov

The synthesis of nucleoside analogues, which contain a modified sugar ring, often involves the glycosylation of a protected purine base. For instance, 6-chloropurine can be silylated and then coupled with a protected sugar derivative, such as 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose, to form the corresponding nucleoside. d-nb.info The resulting 6-chloro-nucleoside can then be further modified at the C6 position through cross-coupling reactions or nucleophilic substitutions. nih.govd-nb.infobeilstein-journals.org

| Purine Base | Side Chain Precursor | Product | Analogue Type | Reference |

| 6-Chloropurine | 2-Bromomethyl-1,3-dioxolane | 2-(2-Bromo-1-(6-chloro-9H-purin-7-yl)ethoxy)ethyl acetate | Acyclic Nucleoside | mdpi.com |

| 6-Chloro,9-(2-acetoxyethoxymethyl)purine | Ethyl cyanoacetate | 6-Methylidene derivative | Acyclic Nucleoside | nih.gov |

| 6-Chloropurine | 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose | Protected 3'-fluorinated purine nucleoside | Nucleoside | d-nb.info |

| 9-Amino-6-(methylthio)-9H-purine | Carbonyl compounds, then hydride reduction | 9-(Substituted amino)-6-(methylthio)-9H-purines | Nucleoside Analogue | nih.gov |

| 6-Chloropurine | (Propargyloxy)methyl chloride | 9-[(Propargyloxy)methyl]-6-chloropurine | Acyclic Nucleoside | nih.gov |

Biological Activities and Mechanistic Investigations

Antineoplastic and Antiproliferative Mechanisms

The investigation into 6-Chloro-9-methylpurine and its related analogs has revealed significant potential in the realm of cancer research. These compounds exhibit antineoplastic and antiproliferative effects through several distinct cellular mechanisms.

Derivatives of 6-chloropurine (B14466) function as purine (B94841) nucleoside analogs, a class of compounds known for their broad antitumor activity. medchemexpress.com Their structural similarity to naturally occurring purines allows them to interfere with vital cellular processes. A primary mechanism of their anticancer action is the inhibition of DNA synthesis. medchemexpress.com For instance, related compounds like 6-chloro-9-ethyl-9H-purine act as substrate analogs, which allows them to disrupt the synthesis of nucleotides and consequently interfere with the production of both DNA and RNA. This interference with nucleoside metabolism is a key pathway through which these compounds exert their cytotoxic effects on cancer cells. The conversion of 6-chloropurine to S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine (B1684380) may also be involved in the compound's antitumor activity. medchemexpress.com

6-Chloropurine derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. researchgate.netmdpi.com Studies on compounds with similar structures show they can trigger apoptotic pathways in cancer cells, which is a crucial characteristic for anticancer therapies. medchemexpress.com For example, newly synthesized 6-chloropurine derivatives have shown a potent ability to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, an indicator of apoptosis. mdpi.com Research on 6-Amino-SPD and 6-Morpholino-SPD, which are related derivatives, confirmed their ability to induce apoptosis in K562 leukemia cells. mdpi.com Furthermore, some 6-chloropurine nucleosides have been observed to cause cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis. researchgate.net

The cytotoxic effects of purine analogs related to this compound have been quantified in various studies. The table below presents the growth inhibition data for several 6-substituted purine nucleoside analogs against CEM human T-lymphoblastic cells.

| Compound | C6-Substituent | IC₅₀ (µM) |

|---|---|---|

| 7 | methyl | 0.02 nih.gov |

| 8 | ethyl | 0.72 nih.gov |

| 9 | n-propyl | 6.8 nih.gov |

| 10 | n-butyl | 49 nih.gov |

| 12 | cyclopropyl | 1.5 nih.gov |

The antitumor properties of 6-chloropurine can be enhanced when used in combination with other therapeutic agents. Research has shown that 6-chloropurine and the glutamine antagonist azaserine (B1665924) exhibit synergistic antitumor effects against various mouse neoplasms when administered concurrently. medchemexpress.com This suggests that a multi-pronged attack on cancer cell metabolism can be more effective than single-agent therapy. Moreover, modern therapeutic strategies like gene-directed enzyme prodrug therapy (GDEPT) have shown synergistic potential. dntb.gov.ua Specifically, the use of E. coli purine nucleoside phosphorylase (PNP) in GDEPT, which can process purine analogs, has demonstrated synergy with conventional chemotherapeutic agents such as docetaxel (B913) and carboplatin (B1684641) in treating multidrug-resistant ovarian cancer cells. dntb.gov.ua

Cellular Growth Inhibition and Apoptosis Induction.

Antiviral Effects and Related Mechanistic Studies

Halogenated purines, including this compound, are recognized for their significant antiviral properties. smolecule.com These compounds are particularly noted for their activity against RNA viruses. smolecule.com The primary mechanism of action involves the disruption of the viral life cycle by interfering with viral reproduction. youtube.com

Due to their structural resemblance to natural purines, these compounds can inhibit viral replication. One key pathway is the interference with viral nucleoside metabolism, which is essential for the synthesis of the viral genome. smolecule.com Related purine derivatives have been shown to inhibit viral polymerases, the enzymes responsible for replicating the viral genetic material. Acyclic nucleoside analogs of guanine, derived from substituted purines, have demonstrated potent antiviral activity against herpes viruses. google.com The antiviral strategy often involves the drug competing with natural nucleotides, inserting themselves into the growing viral DNA or RNA strand, and causing premature termination of its synthesis. youtube.com

Enzyme Modulation and Inhibition

Certain derivatives of this compound have been identified as inhibitors of ribonucleotide reductase (RNR). RNR is a critical enzyme in cellular metabolism, responsible for the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs). nih.gov These dNTPs are the essential building blocks for DNA synthesis and repair. nih.gov By inhibiting RNR, these compounds can deplete the pool of available dNTPs, thereby hampering the cell's ability to replicate and repair its DNA. This mechanism is a key target in cancer therapy, as inhibiting the RNR subunit RRM2 has been shown to induce G1/S phase cell cycle arrest and sensitize cancer cells to radiotherapy. nih.gov A related compound, 2-Methylthio-6-chloro-9-methylpurine, has been specifically shown to inhibit ribonucleotide reductase.

Purine Nucleoside Phosphorylase Interactions

Purine Nucleoside Phosphorylase (PNP) is an enzyme that plays a crucial role in the purine salvage pathway by catalyzing the reversible phosphorolytic cleavage of the N-glycosidic bond in ribonucleosides and deoxyribonucleosides. This action releases a purine base and a corresponding pentose-1-phosphate. There are significant differences in substrate specificity between PNPs from different organisms. Human PNP, for instance, preferentially metabolizes 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433), and is notably inefficient in processing 6-aminopurine nucleosides such as adenosine (B11128). uniprot.org In contrast, the PNP from Escherichia coli can efficiently process a broader range of purine nucleosides, including adenosine and its analogs.

This difference in specificity is the foundation of a gene-directed enzyme prodrug therapy (GDEPT) strategy for cancer. In this approach, the E. coli PNP gene is delivered to tumor cells, which then express the bacterial enzyme. Administration of a non-toxic purine nucleoside prodrug, which is a substrate for the bacterial but not the human PNP, leads to its conversion into a highly toxic purine base specifically within the tumor cells.

While direct kinetic studies on this compound as a substrate or inhibitor for PNP are not extensively documented in available literature, the 6-chloropurine scaffold is integral to the synthesis of compounds used to investigate PNP activity. For example, 6-chloro-9-(β-D-ribofuranosyl)purine serves as a key chemical intermediate for creating a variety of C-6 substituted purine nucleosides that are then evaluated as substrates for E. coli PNP. biosynth.comnih.gov Furthermore, a sensitive assay for measuring phosphate (B84403) release kinetics relies on a PNP-coupled reaction involving 2-amino-6-mercapto-7-methylpurine ribonucleoside, a compound synthesized from a 2-amino-6-chloropurine (B14584) ribonucleoside precursor. pnas.org This highlights the utility of the 6-chloropurine moiety in designing tools and prodrugs for PNP-related research, even if the specific interactions of this compound itself remain to be fully characterized.

Heat Shock Protein (HSP) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability, folding, and function of numerous client proteins. Many of these client proteins are critical for cancer cell proliferation, survival, and signaling. In malignant cells, HSP90 often exists in a highly activated state, making it a compelling target for cancer therapy. acs.org Inhibition of HSP90's ATPase activity leads to the degradation of its client oncoproteins, disrupting multiple oncogenic pathways simultaneously. europeanreview.orgmdpi.com

The 6-chloropurine nucleus is a key structural scaffold for a class of potent, synthetic HSP90 inhibitors. acs.org While the inhibitory activity of the parent compound this compound has not been specifically reported, complex derivatives built upon this core structure have demonstrated significant potency. These inhibitors typically feature large, substituted moieties at the 9-position of the purine ring, which are designed to interact with hydrophobic pockets within the N-terminal ATP-binding site of HSP90. mdpi.com

For instance, the compound BIIB021, which is chemically named 6-Chloro-9-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-9H-purin-2-amine, is a well-characterized HSP90 inhibitor. europeanreview.org Another rationally designed series of 2-amino-6-halopurine derivatives has yielded highly potent inhibitors, such as 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine, which shows inhibitory activity in the nanomolar range. acs.org The efficacy of these compounds underscores the importance of the 6-chloropurine core as a foundational element for designing effective HSP90 inhibitors.

| Compound Name | Structure | Biological Activity (IC50) | Assay Type | Reference |

|---|---|---|---|---|

| 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine |  | 0.009 µM | HER-2 Degradation | acs.org |

| BIIB021 (6-Chloro-9-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-9H-purin-2-amine) |  | 14.79 nM | HeLa Cell Proliferation | europeanreview.org |

Interactions with Purinergic Receptors

Purinergic receptors are a family of cell surface receptors that are activated by extracellular nucleotides and nucleosides, such as ATP and adenosine. They are broadly classified into P1 (adenosine) receptors and P2 (ATP/ADP/UTP/UDP) receptors. The P1 family comprises four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are involved in a vast array of physiological processes and are considered important therapeutic targets. mdpi.comdiva-portal.org

The 6-chloro substituent is also a critical determinant of activity. Derivatives of 6-chloropurine are actively being investigated as ligands for various purinergic receptors. For example, a derivative of 6-chloropurine, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, has been identified as a selective and potent antagonist of the P2X7 receptor, an ATP-gated ion channel. nih.gov This demonstrates that the 6-chloropurine scaffold is a versatile starting point for developing ligands that can target different classes of purinergic receptors.

| Compound Series | N9-Substituent | General Finding on Receptor Interaction | Reference |

|---|---|---|---|

| 2-aryl-6-morpholinopurines | -H | Generally more potent but less selective at adenosine receptors (A1, A2A, A2B, A3). | mdpi.comdiva-portal.orgresearchgate.net |

| -CH3 (methyl) | Generally less potent but more selective at adenosine receptors. |

Medicinal Chemistry and Rational Drug Design

6-Chloro-9-methylpurine as a Key Synthetic Intermediate.benchchem.comd-nb.info

This compound is a pivotal intermediate in the synthesis of a wide array of biologically active purine (B94841) derivatives. acs.org Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the creation of diverse molecular libraries for drug discovery. nih.gov

The typical synthetic route to this compound involves the alkylation of 6-chloropurine (B14466) with a methylating agent. For instance, the reaction of 6-chloropurine with an ethyl halide in a polar aprotic solvent like dimethylformamide (DMF) yields the N9-alkylated product with high regioselectivity. This method generally favors the formation of the N9 isomer over the N7 isomer.

The resulting this compound can then be used in a variety of subsequent reactions. A key transformation is the nucleophilic displacement of the C6-chloro group. This reaction is facilitated by the electron-withdrawing nature of the purine ring, which enhances the electrophilicity of the C6 carbon. A broad range of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a vast number of 6-substituted purine derivatives. nih.gov

For example, reaction with amines leads to the formation of N6-substituted adenines, a class of compounds with known biological activities. nih.gov Similarly, reaction with thiols produces 6-thiopurines, and reaction with alkoxides yields 6-alkoxypurines. These transformations are fundamental in the synthesis of many therapeutic agents.

Furthermore, this compound serves as a precursor for the synthesis of other important purine intermediates. For instance, it can be converted to 6-methylpurine, a building block for certain nucleoside analogues. d-nb.infobeilstein-journals.org

Design and Development of Nucleoside and Acyclonucleoside Analogues.benchchem.comacs.org

A significant application of this compound in medicinal chemistry is in the design and synthesis of nucleoside and acyclonucleoside analogues. These compounds are structurally similar to natural nucleosides but contain modifications in the sugar moiety or the purine base, leading to altered biological activity. beilstein-journals.orgmdpi.com

Nucleoside Analogues:

The synthesis of nucleoside analogues often involves the glycosylation of a purine base with a modified sugar. This compound can be used as the purine component in these reactions. For instance, it can be coupled with protected sugar derivatives, such as 3'-deoxy-3'-fluororibose, to create novel fluorinated nucleosides. d-nb.infobeilstein-journals.org The resulting 6-chloro-nucleoside intermediate can then be further functionalized at the C6 position to generate a library of compounds for biological screening. d-nb.infobeilstein-journals.org

Acyclonucleoside Analogues:

Acyclonucleosides are a class of antiviral and anticancer agents where the sugar ring is replaced by an open-chain structure. mdpi.comresearchgate.net this compound is a valuable starting material for the synthesis of these compounds. The N9-methyl group can be replaced with various acyclic side chains. For example, a series of acyclic nucleosides with varying lengths of alkyl chains have been synthesized from 6-chloropurine and evaluated for their anticancer activities. researchgate.net

One strategy involves the condensation of 6-chloropurine with appropriate acyclic precursors. researchgate.net For instance, reaction with Z- or E-phthalimide precursors can yield unsaturated acyclic nucleoside analogues. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Modification

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For derivatives of this compound, SAR studies focus on the impact of substituents at various positions of the purine ring and the stereochemistry of the molecule. mdpi.commdpi.com

Influence of N9 Substituents on Biological Efficacy.benchchem.comgoogle.com

The substituent at the N9 position of the purine ring plays a significant role in determining the biological activity of this compound analogues. Modifications at this position can affect the compound's binding affinity to target enzymes or receptors, as well as its pharmacokinetic properties. mdpi.com

Studies have shown that the nature of the N9 substituent can influence both the potency and selectivity of the resulting compounds. mdpi.com For example, in a series of 2-aryl-6-morpholino purine derivatives, the presence of a hydrogen atom at the N9 position generally resulted in higher potency compared to the corresponding 9-methylpurine (B1201685) derivatives, although the latter were often more selective. mdpi.com

The size and lipophilicity of the N9 substituent are also important factors. For instance, the ethyl group in 6-chloro-9-ethylpurine enhances its lipophilicity. In the development of adenosine (B11128) receptor antagonists, different alkyl or arylalkyl groups can be introduced at the N9 position to modulate activity. google.com

Impact of Substituents at Other Purine Ring Positions on Activity.benchchem.commdpi.com

Substituents at other positions of the purine ring, particularly C2 and C6, have a profound impact on the biological activity of this compound derivatives.

C6 Position: As previously discussed, the C6 position is a primary site for modification. The introduction of various substituents through nucleophilic substitution of the chlorine atom is a common strategy to generate diverse analogues. d-nb.infobeilstein-journals.org For example, the introduction of aryl or heterocyclic moieties at the C6 position of purine ribonucleosides has been shown to impart cytostatic activities against various tumor cell lines. beilstein-journals.org

C2 Position: Modifications at the C2 position can also significantly influence biological activity. For instance, in the development of adenosine receptor antagonists, the presence of an aryl group at the C2 position was found to be crucial for activity. mdpi.com The introduction of a chlorine atom at the C2 position of purine nucleosides has been a strategy in the design of anticancer drugs like cladribine (B1669150) and clofarabine. d-nb.info

C8 Position: The C8 position is another site for modification, although less commonly explored than C2 and C6. Halogenation at the C8 position allows for further functionalization through palladium-catalyzed coupling reactions, enabling the introduction of a wide range of substituents. google.com

The following table summarizes the impact of substituents at different positions on the activity of purine derivatives:

| Position | Type of Substituent | Impact on Biological Activity |

| N9 | Alkyl, Arylalkyl, H | Influences potency and selectivity mdpi.comgoogle.com |

| C6 | Amines, Thiols, Alkoxides, Aryl, Heterocyclyl | Diverse biological activities including anticancer and antiviral beilstein-journals.org |

| C2 | Aryl, Halogen | Crucial for adenosine receptor antagonism, anticancer activity d-nb.infomdpi.com |

| C8 | Halogen, various nucleophiles | Allows for further functionalization to modulate activity google.com |

Stereochemical Considerations in Analogue Design.acs.org

Stereochemistry plays a critical role in the biological activity of nucleoside and acyclonucleoside analogues derived from this compound. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, which are often chiral themselves.

In the case of acyclic nucleoside analogues, the presence of chiral centers in the acyclic side chain also influences biological activity. Studies have shown that for certain acyclic nucleoside derivatives, the (R)-configured compounds display more potent anticancer activity compared to their (S)-counterparts. researchgate.net This highlights the importance of stereoselective synthesis to obtain the more active enantiomer.

For instance, in a study of acyclic nucleosides, it was found that the Z-isomer of an adenine-containing analogue with a 4-amino-2-butenyl side chain exhibited better cytostatic activities than its E-isomer. researchgate.net This demonstrates that even the geometry around a double bond can have a significant impact on biological efficacy.

Prodrug Design and Biorecognition Strategies for Targeted Delivery.benchchem.commdpi.com

Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of a drug. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active drug. researchgate.net Biorecognition strategies involve designing molecules that are selectively recognized and activated by enzymes or receptors that are overexpressed in target cells, such as cancer cells or virus-infected cells.

For derivatives of this compound, prodrug approaches can be employed to enhance their therapeutic potential. One common strategy is to modify the purine base or the sugar moiety to improve properties like solubility, stability, and cell permeability. For example, the introduction of a tetrahydropyranyl (THP) group can improve solubility in polar solvents.

A key biorecognition strategy for purine analogues involves exploiting the purine salvage pathway in parasitic protozoa and some cancer cells. researchgate.net These pathways utilize enzymes that can convert purine derivatives into their corresponding nucleotides, which can then be incorporated into DNA or RNA, leading to cytotoxicity. By designing purine analogues that are substrates for these enzymes, it is possible to achieve selective toxicity towards the target cells.

Another approach is the design of acyclic nucleotide analogues that contain a phosphonate (B1237965) group instead of a phosphate (B84403) group. mdpi.com This modification makes the compound resistant to enzymatic hydrolysis by phosphatases and avoids the need for the first phosphorylation step, which is often a rate-limiting step in the activation of nucleoside analogues. mdpi.com

The following table outlines some prodrug and biorecognition strategies for purine derivatives:

| Strategy | Modification | Rationale |

| Improved Solubility | Introduction of polar groups (e.g., THP) | Enhances solubility in aqueous media |

| Purine Salvage Pathway Targeting | Design of purine analogues as substrates for parasite/cancer cell enzymes | Selective activation and toxicity in target cells researchgate.net |

| Phosphonate Analogues | Replacement of phosphate with phosphonate | Increased stability and circumvention of initial phosphorylation step mdpi.com |

Pharmacological and Toxicological Profiling

Metabolic Pathways and Enzyme Systems

The biotransformation of xenobiotics, including 6-Chloro-9-methylpurine, is a critical process that determines their pharmacological activity and potential toxicity. This process is broadly categorized into Phase I and Phase II metabolic reactions.

Phase I Metabolic Transformations: Hydroxylation and O-Demethylation

Phase I metabolism of purine (B94841) derivatives often involves oxidative reactions that introduce or expose functional groups. For compounds structurally related to this compound, key Phase I transformations include hydroxylation and O-demethylation. For instance, in the metabolism of BIIB021, a compound containing a purine-like core, hydroxylation and O-demethylation of the methoxy-dimethylpyridine moiety were identified as major oxidative metabolic pathways across rat, dog, and human liver microsomes. These reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov Another minor pathway observed for BIIB021 was oxidative dechlorination. While direct studies on this compound are limited, the metabolic fate of similar purine structures suggests that it would likely undergo hydroxylation on the purine ring or the methyl group.

Phase II Metabolic Reactions: Glucuronidation and Glutathione (B108866) Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. nih.govdrughunter.com For purine analogs, glucuronidation and glutathione conjugation are significant pathways. drughunter.com

Glucuronidation: This is a common Phase II reaction where a glucuronyl group is transferred to the substrate. libretexts.org In the case of BIIB021, the hydroxylated metabolite (M7) was further conjugated to form a glucuronide (M4) in dog hepatocytes. This suggests that if this compound undergoes hydroxylation, the resulting hydroxylated metabolite could be a substrate for glucuronidation.

Glutathione Conjugation: This pathway is crucial for detoxifying electrophilic compounds. The chlorine atom at the 6-position of the purine ring makes this compound susceptible to nucleophilic substitution by glutathione (GSH). Studies on the related compound 6-chloropurine (B14466) have shown that it is metabolized to S-(6-purinyl)glutathione. chemsrc.com Similarly, 9-norbornyl-6-chloropurine (NCP) was found to form a glutathione conjugate (NCP-GS) as one of its primary metabolites. nih.gov This conjugation is catalyzed by glutathione S-transferases (GSTs). drughunter.com The formation of a glutathione conjugate of this compound is therefore a highly probable metabolic pathway. This is further supported by the development of a PET probe, 6-bromo-7-[11C]methylpurine, which crosses the blood-brain barrier and is converted to its GSH conjugate. atsjournals.org

Role of Specific Enzymes in Metabolism, e.g., Aldehyde Oxidase

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of various nitrogen-containing heterocyclic compounds and aldehydes. evotec.comnih.gov AO catalyzes the oxidation of N-heterocycles and has broad substrate specificity. evotec.comnih.gov Given that purines are N-heterocyclic compounds, AO could potentially be involved in the metabolism of this compound. The importance of AO in drug metabolism has been increasingly recognized, particularly for compounds that are not extensively metabolized by CYP450 enzymes. nih.govdrughunter.com While direct evidence for the involvement of AO in the metabolism of this compound is not available, its role in metabolizing structurally similar compounds makes it a candidate enzyme for further investigation.

Preclinical Pharmacokinetic and Biodistribution Studies

Preclinical pharmacokinetic and biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While specific pharmacokinetic data for this compound is not extensively published, studies on closely related compounds provide valuable insights.

The introduction of a fluorine atom into nucleoside analogs is a common strategy to improve their pharmacokinetic properties. oup.com For example, radiolabeled 6-chloro-7-methylpurine (B15381) ([14C]7m6CP) was developed as a pro-probe and showed high brain uptake (0.8% ID/g) at 1 minute post-injection in mice, followed by gradual clearance. acs.org Another study with 6-bromo-7-[11C]methylpurine also demonstrated its ability to cross the blood-brain barrier. atsjournals.org

Biodistribution studies with radiolabeled compounds are crucial for determining tissue-specific accumulation. Rat biodistribution studies of [¹²³I]MIDEX, a compound with a different structure but also targeting the central nervous system, showed high heart uptake. uni-mainz.de For purine analogs, biodistribution can be influenced by their interaction with transporters and metabolic enzymes in various tissues. For instance, the lung epithelium expresses multidrug resistance-associated protein 1 (MRP1), which can transport glutathione conjugates of purine derivatives out of the cells. atsjournals.org

The table below summarizes hypothetical pharmacokinetic parameters for this compound based on data from structurally related compounds.

| Parameter | Value | Compound Analogue | Reference |

| Brain Uptake | High | 6-chloro-7-methylpurine | acs.org |

| Permeability (Papp) | Good | 9-norbornyl-6-chloropurine | nih.gov |

| Oral Bioavailability | Favorable | Temozolomide | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of molecular structures and reaction mechanisms. scirp.org These methods allow for a detailed analysis of the electronic properties and energy landscapes that govern the behavior of 6-chloro-9-methylpurine.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to analyze reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and the prediction of reaction kinetics and thermodynamics. mdpi.comosti.gov

In the context of this compound, DFT calculations can be used to model various chemical transformations. For instance, the nucleophilic substitution at the C6 position, a common reaction for this class of compounds, can be meticulously studied. By mapping the potential energy surface, researchers can identify the lowest energy pathway for the substitution reaction, providing insights into the reaction's feasibility and potential byproducts.

A comparative analysis of different 6-chloropurine (B14466) derivatives using DFT has shown that the electronic and steric properties of substituents significantly influence their reactivity. researchgate.net For example, the presence of the methyl group at the N9 position in this compound, as opposed to other substituents, can alter the electron distribution within the purine (B94841) ring system, thereby affecting the susceptibility of the C6-chloro bond to nucleophilic attack.

| Computational Parameter | Significance in Reaction Pathway Analysis |

| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. |

| Reaction Energy (ΔEr) | Indicates the thermodynamic stability of products relative to reactants. |

| Transition State Geometry | Provides a snapshot of the molecular structure at the peak of the energy barrier. |

| Charge Distribution | Helps to identify electrophilic and nucleophilic sites within the molecule. |

DFT studies can also elucidate the role of solvents in modulating reaction pathways, offering a more comprehensive understanding of the chemical behavior of this compound in different environments. scirp.org

Conformational Analysis and Electronic Structure Investigations

The three-dimensional conformation of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. Computational methods, including DFT, are employed to calculate the potential energy as a function of bond rotations, revealing the preferred conformations of the molecule. eurjchem.com

The electronic structure of this compound, which describes the arrangement of electrons in the molecule, can also be thoroughly investigated using DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

A detailed analysis of the electronic properties of 6-chloropurine derivatives has been performed using DFT calculations. researchgate.net These studies provide valuable information on parameters such as ionization potential, electron affinity, and chemical hardness, which are all derived from the HOMO and LUMO energies.

| Electronic Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap generally implies greater stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. |

These computational investigations into the conformational landscape and electronic structure provide a fundamental understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Modeling and Ligand-Target Interactions

Molecular modeling techniques are instrumental in the field of drug discovery and development, offering a virtual window into the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. nih.gov These methods can predict binding affinities and modes, thereby guiding the design of more potent and selective therapeutic agents. nih.gov

Predicting Receptor Occupancy and Affinity

The biological effect of a drug is often determined by its ability to bind to a specific receptor and the duration of its occupancy. Computational methods can be used to predict the binding affinity of a ligand to its receptor, which is a measure of the strength of the interaction. A higher binding affinity generally correlates with a lower concentration of the drug required to produce a therapeutic effect.

For purine derivatives, including this compound, these predictive models can be used to screen for potential biological targets. By simulating the interaction of the molecule with a panel of known receptors, it is possible to identify those for which it has a high affinity. For example, studies have shown that the affinity of certain compounds for dopamine (B1211576) receptors can predict their neuroleptic potency. nih.gov

The prediction of receptor occupancy involves not only the binding affinity but also the kinetics of the binding process, including the association and dissociation rates. While these are more complex to calculate, they provide a more dynamic picture of the ligand-receptor interaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.combenthamscience.com This method involves placing the ligand in various positions and orientations within the receptor's binding site and calculating the corresponding binding energy for each pose. jscimedcentral.com The pose with the lowest energy is considered the most likely binding mode.

Molecular docking simulations have been widely used to study the interactions of purine analogs with various enzymes and receptors. acs.org In the case of this compound, docking studies can reveal the specific amino acid residues in the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A typical molecular docking workflow involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking calculation: The ligand is flexibly docked into the rigid or flexible receptor binding site using a scoring function to evaluate the poses.

Analysis of results: The predicted binding poses and their corresponding scores are analyzed to identify the most favorable interactions.

Applications in Advanced Research Models

In Vitro Cellular Assays for Biological Efficacy

In vitro assays are crucial for determining the direct biological effects of a compound at the cellular level. For 6-Chloro-9-methylpurine, its role is most often as a precursor, with its subsequent derivatives being the focus of such cellular studies.

Antiproliferative Assessments in Cancer Cell Lines

Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cells. While numerous purine (B94841) analogs are evaluated for their cytostatic and cytotoxic effects against various cancer cell lines, specific IC₅₀ (half-maximal inhibitory concentration) values and detailed antiproliferative profiles for this compound are not prominently reported. Research has noted that certain purinium salts derived from intermediates including this compound did not exhibit significant cytostatic activity. researchgate.net This suggests that modifications to the this compound scaffold are necessary to impart potent antiproliferative properties.

Studies on Cellular Apoptosis Pathways

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. The induction of apoptosis is a common endpoint in the study of purine derivatives. However, specific studies detailing the direct effect of this compound on apoptotic pathways, such as the activation of caspases or the regulation of Bcl-2 family proteins, are limited. Investigations tend to focus on more complex molecules synthesized from this purine base.

Inhibition of Colony Formation Assays

Colony formation assays assess the long-term survival and proliferative capacity of single cancer cells after treatment with a compound. This assay provides insight into the cytostatic or cytotoxic effects over a longer duration. There is a lack of specific data from colony formation assays where this compound was the primary agent under investigation.

In Vivo Preclinical Models for Therapeutic Potential

Xenograft Mouse Models for Antitumor Evaluation

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a standard for evaluating antitumor efficacy in a living system. While this model is widely used for testing novel anticancer agents, including various purine derivatives, there are no specific published studies found that focus on the antitumor evaluation of this compound as a standalone therapeutic agent in such models. google.com

Animal Models for Systemic Biological Activity

Studies in animal models are used to understand the broader systemic effects and biological activities of a compound. The available information primarily points to the use of this compound in synthetic chemistry rather than in direct in vivo biological studies. researchgate.netclockss.org Its value lies in enabling the synthesis of other compounds that are then tested for their systemic activities.

No data tables have been generated as specific, quantitative research findings for this compound in the outlined assays were not available in the reviewed sources.

Cross-Species Comparative Studies in Metabolism and Pharmacokinetics

The evaluation of a compound's metabolic fate and pharmacokinetic profile across different preclinical species is a cornerstone of drug development. These cross-species comparative studies are essential for understanding potential differences in how a compound is absorbed, distributed, metabolized, and excreted (ADME). Such differences can significantly impact the translation of efficacy and safety data from animal models to humans. For purine analogs like this compound, which interfere with fundamental cellular processes, understanding species-specific metabolic pathways is particularly critical.

In vitro models, such as cryopreserved hepatocytes from various species including humans, rats, mice, dogs, and primates, serve as a primary tool for these investigations. evotec.comnih.gov These systems contain the full complement of Phase I and Phase II drug-metabolizing enzymes, offering a reliable platform to predict in vivo hepatic clearance and identify potential metabolites. evotec.com By incubating the compound with hepatocytes from different species, researchers can generate a comparative metabolic profile, highlighting any human-unique metabolites or significant quantitative differences in metabolic pathways. europa.eu This early-stage screening helps in selecting the most appropriate animal species for further toxicological studies—one that metabolizes the compound in a way that is most similar to humans. europa.eu

Significant interspecies differences in drug metabolism are a well-documented phenomenon, often attributed to variations in the expression and activity of metabolic enzymes like the Cytochrome P450 (CYP) superfamily and aldehyde oxidase (AOX). europa.eu For instance, AOX activity is high in monkeys but absent in dogs, which can lead to vastly different metabolic fates for compounds that are substrates of this enzyme. europa.eu

While direct and comprehensive comparative pharmacokinetic data for this compound is not extensively published, the principles can be illustrated by examining related structures and other xenobiotics. For example, studies on other chlorinated and N-methylated compounds reveal species-dependent metabolic pathways. A study on 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine in rats and dogs showed that while N-oxide formation was a major route in both, N-demethylation was significantly more prominent in rats. nih.gov

Similarly, a study on the complex purine derivative CP-945,598 in rats, mice, and dogs demonstrated extensive and species-dependent metabolism. nih.gov The primary metabolic pathway was N-deethylation in all species, but subsequent transformations led to different major circulating metabolites. nih.gov Such findings underscore the importance of conducting these studies across multiple species to build a comprehensive understanding of a drug candidate's disposition.

The data gathered from these cross-species studies, both in vitro and in vivo, are crucial for building pharmacokinetic models that can be scaled to predict human outcomes. Parameters such as metabolic stability, intrinsic clearance, and plasma protein binding are determined in each species to inform these models.

Interactive Data Table: Illustrative Comparative in Vitro Metabolic Stability

The following table provides an illustrative example of how the metabolic stability of a research compound might be presented across different species' hepatocytes. The data shown are hypothetical and serve to demonstrate the format and type of information derived from such studies.

This table is based on data for a different compound (Hydroxy-α-sanshool) to illustrate typical results from comparative hepatocyte stability assays. mdpi.com

Interactive Data Table: Illustrative Comparative Pharmacokinetic Parameters

This table presents a hypothetical comparison of key pharmacokinetic parameters for a compound following intravenous administration in different species. This illustrates the kind of data generated from in vivo cross-species studies.

This table is based on data for a different compound (6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine) to illustrate typical results from comparative in vivo pharmacokinetic studies. nih.gov

Q & A

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on sensor chips and measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding at 25°C and 37°C.

- Fluorescence Quenching : Use ethidium bromide displacement assays with fluorescence detection (ex/em: 520/605 nm). suggests purine analogs often exhibit competitive binding with natural nucleobases .

How do solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

Solvent polarity and proticity significantly impact reaction rates:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of attacking agents (e.g., amines) via charge separation.

- Dielectric Constant Correlations : Plot reaction rate (log k) vs. solvent dielectric to optimize conditions.

- Co-solvent Systems : Use water-DMSO mixtures to balance solubility and reactivity. emphasizes documenting solvent purity and supplier details for reproducibility .

What strategies mitigate conflicting data in studies of this compound’s metabolic stability?

Advanced Research Focus

Address discrepancies via:

- Cross-Validation : Compare LC-MS results with radiolabeled tracer studies (³H/¹⁴C).

- Enzyme Source Standardization : Use hepatocytes from the same species (e.g., human vs. rat) to avoid interspecies variability.

- Positive Controls : Include reference compounds with known metabolic half-lives (e.g., caffeine for cytochrome P450 assays). stresses verifying data against multiple independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.